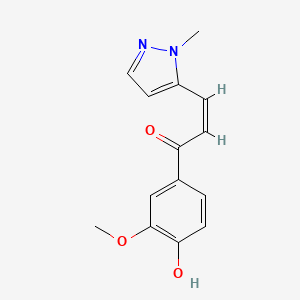
N-(2-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
Overview
Description
N-(2-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as FMP, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
N-(2-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-(2-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has demonstrated that N-(2-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorders, N-(2-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to have neuroprotective effects and improve cognitive function.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as PI3K/Akt, MAPK, and NF-κB. N-(2-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to interact with various proteins such as Hsp90, HDAC6, and VEGFR2.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects such as reducing inflammation, inducing apoptosis, inhibiting angiogenesis, and improving cognitive function. N-(2-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to have low toxicity and good bioavailability.
Advantages and Limitations for Lab Experiments
The advantages of N-(2-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide for lab experiments include its low toxicity, good bioavailability, and potential therapeutic applications in various diseases. However, the limitations of N-(2-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide include its limited solubility in water and the need for further research to fully understand its mechanism of action.
Future Directions
For N-(2-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide research include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action through further studies on its protein interactions. Additionally, N-(2-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide derivatives could be synthesized and tested for improved efficacy and reduced toxicity.
Conclusion
In conclusion, N-(2-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is a chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide could lead to the development of new treatments for cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
N-(2-fluorophenyl)-4-methylsulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O3S/c1-20(18,19)16-8-6-15(7-9-16)12(17)14-11-5-3-2-4-10(11)13/h2-5H,6-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDPNXMBWYSZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(methylsulfonyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-1-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-1H-pyrazole](/img/structure/B4737810.png)

![4-butoxy-3,5-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4737827.png)
![ethyl 2-({[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4737832.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4737836.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4737837.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4737842.png)
![ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4737844.png)
![4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4737855.png)
![2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4737865.png)
![N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4737874.png)
![2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4737885.png)
![4-methyl-7-(2-methylphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4737888.png)